molecular formula C22H18ClN5O3S2 B14919334 2-{[4-(4-chlorophenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethyl-6-nitrophenyl)acetamide

2-{[4-(4-chlorophenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethyl-6-nitrophenyl)acetamide

Cat. No.: B14919334
M. Wt: 500.0 g/mol
InChI Key: IXAKJCGVWSBLAF-UHFFFAOYSA-N
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Description

2-{[4-(4-chlorophenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethyl-6-nitrophenyl)acetamide is a complex organic compound that features a combination of aromatic rings, triazole, thiophene, and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(4-chlorophenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethyl-6-nitrophenyl)acetamide typically involves multi-step organic reactions The process begins with the preparation of the triazole ring, which is then functionalized with thiophene and chlorophenyl groups

    Formation of Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and an appropriate nitrile compound.

    Functionalization: The triazole ring is then functionalized with thiophene and chlorophenyl groups through substitution reactions.

    Introduction of Acetamide Group: The final step involves the reaction of the functionalized triazole with 2,4-dimethyl-6-nitrophenyl acetic acid to form the acetamide derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and triazole rings.

    Reduction: The nitro group can be reduced to an amine under appropriate conditions.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are commonly used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction of the nitro group yields the corresponding amine.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

In biological research, the compound may be investigated for its potential as a pharmaceutical agent. The presence of the triazole ring suggests possible antifungal or antibacterial activity.

Medicine

In medicinal chemistry, the compound could be explored for its potential therapeutic effects. The combination of functional groups may interact with biological targets in unique ways, leading to novel drug candidates.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-{[4-(4-chlorophenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethyl-6-nitrophenyl)acetamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The triazole ring, for example, is known to bind to metal ions, which could be relevant in enzyme inhibition.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenyl)-1,3,4-oxadiazole: Similar in structure but contains an oxadiazole ring instead of a triazole.

    4-(4-chlorophenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole: Lacks the acetamide and nitro groups.

    N-(2,4-dimethyl-6-nitrophenyl)acetamide: Lacks the triazole and thiophene groups.

Uniqueness

The uniqueness of 2-{[4-(4-chlorophenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethyl-6-nitrophenyl)acetamide lies in its combination of functional groups, which confer a range of chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in multiple fields.

Properties

Molecular Formula

C22H18ClN5O3S2

Molecular Weight

500.0 g/mol

IUPAC Name

2-[[4-(4-chlorophenyl)-5-thiophen-2-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(2,4-dimethyl-6-nitrophenyl)acetamide

InChI

InChI=1S/C22H18ClN5O3S2/c1-13-10-14(2)20(17(11-13)28(30)31)24-19(29)12-33-22-26-25-21(18-4-3-9-32-18)27(22)16-7-5-15(23)6-8-16/h3-11H,12H2,1-2H3,(H,24,29)

InChI Key

IXAKJCGVWSBLAF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)[N+](=O)[O-])NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)C4=CC=CS4)C

Origin of Product

United States

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